molecular formula C17H18N6O2 B2434756 4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione CAS No. 866349-18-0

4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione

Cat. No.: B2434756
CAS No.: 866349-18-0
M. Wt: 338.371
InChI Key: BSYBUGVBEJWWEH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazoloquinazoline moiety, which is known for its diverse biological activities. The presence of the piperidine-2,6-dione structure adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring.

    Attachment of the Piperidine-2,6-dione Moiety: The piperidine-2,6-dione structure is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione involves its interaction with specific molecular targets:

Properties

IUPAC Name

4,4-dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10-18-15-11-6-4-5-7-12(11)19-16(23(15)20-10)21-22-13(24)8-17(2,3)9-14(22)25/h4-7H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBUGVBEJWWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CC(CC4=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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